3-fluoro-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide
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Overview
Description
3-fluoro-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide is an organic compound that belongs to the class of aromatic amides It features a benzamide core substituted with a fluorine atom at the 3-position and a pyrimidinyl group at the 5-position, which is further substituted with a pyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide typically involves multi-step organic synthesis. One common route includes:
Formation of the Pyrimidinyl Intermediate: The pyrimidinyl group can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced via nucleophilic substitution reactions using pyrrolidine and a suitable leaving group on the pyrimidinyl intermediate.
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 3-fluorobenzoic acid with an amine, followed by coupling with the pyrimidinyl intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the benzamide core can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Oxidized derivatives of the benzamide core.
Reduction: Reduced derivatives of the benzamide core.
Substitution: Substituted benzamide derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
3-fluoro-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used in studies involving enzyme inhibition, receptor binding, and cellular assays.
Materials Science: The compound can be explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-fluoro-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidinyl and pyrrolidinyl groups can facilitate binding to these targets, leading to inhibition or activation of specific pathways. The fluorine atom can enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-2-(pyrrolidin-1-yl)pyridine
- 3-fluoro-5-morpholin-4-yl-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-yl]benzamide
Uniqueness
3-fluoro-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of the fluorine atom and the pyrimidinyl group can enhance its stability, binding affinity, and selectivity compared to similar compounds.
Properties
IUPAC Name |
3-fluoro-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O/c16-12-5-3-4-11(8-12)14(21)19-13-9-17-15(18-10-13)20-6-1-2-7-20/h3-5,8-10H,1-2,6-7H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJAIEGOGCJZSGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=N2)NC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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